2,4-Bis(4-chlorobenzene-1-sulfonyl)phenol
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Overview
Description
2,4-Bis(4-chlorobenzene-1-sulfonyl)phenol is a chemical compound with the molecular formula C18H12Cl2O5S2 It is known for its unique structure, which includes two 4-chlorobenzene-1-sulfonyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-chlorobenzene-1-sulfonyl)phenol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with phenol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl groups. The reaction mixture is usually heated to promote the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-chlorobenzene-1-sulfonyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenol ring.
Nucleophilic Aromatic Substitution: The sulfonyl groups can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., AlCl3, FeBr3) as catalysts.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic aromatic substitution can produce substituted phenols.
Scientific Research Applications
2,4-Bis(4-chlorobenzene-1-sulfonyl)phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-chlorobenzene-1-sulfonyl)phenol involves its interaction with molecular targets through its sulfonyl and phenol groups. These interactions can lead to various biochemical effects, depending on the specific context. The compound can act as an electrophile or nucleophile, participating in reactions that modify biological molecules or materials.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl)sulfone: Similar structure but lacks the phenol group.
4,4’-Dichlorodiphenyl sulfone: Another related compound with similar sulfonyl groups.
Uniqueness
2,4-Bis(4-chlorobenzene-1-sulfonyl)phenol is unique due to the presence of both sulfonyl and phenol groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
177325-69-8 |
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Molecular Formula |
C18H12Cl2O5S2 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2,4-bis[(4-chlorophenyl)sulfonyl]phenol |
InChI |
InChI=1S/C18H12Cl2O5S2/c19-12-1-5-14(6-2-12)26(22,23)16-9-10-17(21)18(11-16)27(24,25)15-7-3-13(20)4-8-15/h1-11,21H |
InChI Key |
MNFKFGQZMRGBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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